5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Description
5-(Phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a tetrazole derivative characterized by a phenoxymethyl substituent at the 5-position and a 3-trifluoromethylphenyl group at the 1-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry due to their metabolic stability and ability to mimic carboxylic acids.
Properties
IUPAC Name |
5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)11-5-4-6-12(9-11)22-14(19-20-21-22)10-23-13-7-2-1-3-8-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBEGZZVNMEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves the following steps:
Formation of the Phenoxymethyl Group: This can be achieved through the reaction of phenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl benzene and an appropriate catalyst like aluminum chloride.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form a phenoxyacetic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-(Phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly those involving heterocycles.
| Application | Description |
|---|---|
| Organic Synthesis | Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |
| Reaction Types | Undergoes oxidation, reduction, and substitution reactions to form various derivatives. |
Biology
Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. Studies have shown that it can interact with specific enzymes and receptors, modulating their activity.
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial | Effective against certain bacterial strains. |
| Antifungal | Inhibits growth of fungal pathogens. |
Medicine
The compound is being investigated for its role as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique structure may enhance the efficacy and stability of drug candidates.
Case Study:
In a recent study, researchers explored the use of this compound as an anti-inflammatory agent. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Materials Science
In materials science, this compound is being evaluated for its properties that may contribute to the development of new materials with increased thermal stability and resistance to degradation.
| Material Property | Application |
|---|---|
| Thermal Stability | Useful in high-temperature applications such as coatings and polymers. |
| Degradation Resistance | Enhances longevity and performance of materials exposed to harsh environments. |
Mechanism of Action
The mechanism of action of 5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the tetrazole ring can mimic carboxylate groups, facilitating interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrazole Derivatives
Substituent Effects on Electronic and Physical Properties
Phenoxymethyl vs. Alkyl/Aryl Groups
- 5-(3-Methylphenyl)-1-[3-(Trifluoromethyl)phenyl]-1H-tetrazole (CAS 338411-38-4): Replacing the phenoxymethyl group with a 3-methylphenyl substituent reduces polarity, increasing hydrophobicity. This structural change may lower aqueous solubility but enhance membrane permeability in drug design .
- 5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole: Synthesized in 98% yield using sodium azide and nitriles, this compound lacks the phenoxymethyl group, resulting in higher acidity (pKa ~4–5) due to the electron-withdrawing trifluoromethyl group directly attached to the tetrazole ring .
Sulfur vs. Oxygen in Substituents
- 5-[(Prop-2-en-1-yl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole: The sulfanyl group introduces thioether functionality, which is less polar than phenoxymethyl but more nucleophilic. This compound forms coordination complexes with copper(I), suggesting applications in catalysis .
- 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole: The sulfonyl group is strongly electron-withdrawing, increasing tetrazole acidity (pKa ~3–4) compared to phenoxymethyl derivatives. This property is critical in protease inhibitor design .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Key Property |
|---|---|---|
| Target Compound | Phenoxymethyl | Balanced polarity, moderate acidity |
| 5-(3-Methylphenyl)-1-[3-CF₃Ph]-tetrazole | 3-Methylphenyl | High hydrophobicity |
| 5-[3-CF₃Ph]-1H-tetrazole | None | High acidity (pKa ~4–5) |
| 5-(4-Fluorophenethylsulfonyl)-1Ph-tetrazole | Sulfonyl | Very high acidity (pKa ~3–4) |
Pharmacological Activity Comparisons
Glucose and Lipid-Lowering Agents
- 5-(4-Alkoxyphenylalkyl)-1H-tetrazoles: Derivatives with oxazole-based alkoxy moieties show potent PPARγ agonism (EC₅₀ = 6.75 nM) in diabetic animal models. The phenoxymethyl group in the target compound may similarly enhance binding to PPARγ through hydrogen bonding .
5-(4-Methoxyphenyl)-1H-tetrazole :
Methoxy groups improve metabolic stability but reduce potency compared to trifluoromethyl derivatives. The target compound’s trifluoromethyl group may offer a longer half-life in vivo .
Catalytic Systems
Heterogeneous Catalysis :
The target compound could be synthesized via methods similar to , using sodium azide and nitriles with tetrabutylammonium hydrogen sulfate (TBAHS) in toluene (yields up to 98%). Water-based systems reduce yields (53–98%) but are environmentally favorable .- Copper-Catalyzed Click Chemistry: Derivatives like 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole are synthesized using CuSO₄ and sodium ascorbate, enabling regioselective alkylation. This method may apply to phenoxymethyl derivatives with modifications .
Regioselectivity Challenges
- Alkylation of 5-phenyl-1H-tetrazole produces mixtures of 1- and 2-substituted isomers. Flash chromatography is required for separation, as seen in . The target compound’s regioselectivity likely depends on steric and electronic effects of the phenoxymethyl group .
Biological Activity
5-(Phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁F₃N₄O
- Molecular Weight : 320.27 g/mol
- CAS Number : 912900-43-7
The compound features a tetrazole ring, a phenoxymethyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its unique biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration. The tetrazole moiety can mimic carboxylate groups, allowing for interactions with enzymes and receptors that modulate their activity .
Antimicrobial Activity
Research has demonstrated that compounds with a tetrazole structure often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.8 - 3.2 | Staphylococcus aureus, Escherichia coli |
Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored extensively. In vitro studies indicate that the compound may inhibit the proliferation of cancer cell lines, showing promise as an anticancer agent . Its mechanism may involve the induction of apoptosis in cancer cells while sparing normal cells .
Analgesic and Anti-inflammatory Effects
Some studies have highlighted the analgesic properties of tetrazole derivatives. For example, specific analogs have been evaluated for antinociceptive activity using acetic acid-induced writhing tests and hot plate methods. Certain compounds in the tetrazole family have been found to exhibit significant pain relief comparable to standard analgesics .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Studies : A recent study demonstrated that this compound exhibited lower MIC values than traditional antibiotics against resistant bacterial strains, suggesting its potential as a new antimicrobial agent .
- Cytotoxicity Assessments : In cytotoxicity assays against multiple cancer cell lines, this compound showed selective toxicity towards cancerous cells while having minimal effects on normal cells, indicating a favorable therapeutic index .
- In Vivo Evaluations : Preliminary in vivo studies have indicated that compounds similar to this compound can effectively reduce tumor growth in animal models, supporting further investigation into its clinical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., substituted phenyltetrazoles) under catalytic conditions. Key steps include:
- Coupling reactions : Use of PEG-400 as a solvent with heterogenous catalysts (e.g., Bleaching Earth Clay) at 70–80°C for 1 hour to promote efficient coupling .
- Purification : Ice-water quenching followed by recrystallization in aqueous acetic acid to isolate pure products .
- Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (10 wt% catalysts reported in similar tetrazole syntheses) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Analytical Techniques :
- Melting Point Analysis : Compare observed melting range (e.g., 156–159°C for related tetrazoles) with literature values .
- Spectroscopy :
- FT-IR : Identify characteristic peaks (e.g., tetrazole ring C=N stretch at ~1600 cm⁻¹) .
- NMR : Confirm substituent positions via NMR (e.g., phenoxymethyl protons at δ 4.5–5.0 ppm) and NMR (trifluoromethyl carbon at ~120 ppm) .
- Elemental Analysis : Validate empirical formula (e.g., CHFNO) with ≤0.3% deviation .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Stability Profile :
- Thermal Stability : Decomposition observed above 200°C; store at 2–8°C in airtight containers to prevent moisture absorption .
- Light Sensitivity : Protect from UV exposure due to the trifluoromethyl group’s susceptibility to photodegradation .
- Solubility : Moderately soluble in DMSO and methanol; insoluble in water. Pre-solubilization in DMSO recommended for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the tetrazole ring formation in this compound?
- Reaction Mechanism :
- Cyclization Pathway : Likely follows a [2+3] cycloaddition between azides and nitriles, mediated by Lewis acids (e.g., nano-TiCl·SiO), which enhance electrophilicity at the nitrile carbon .
- Regioselectivity : The 1-substituted tetrazole isomer dominates due to steric hindrance from the 3-(trifluoromethyl)phenyl group, favoring N1 over N2 substitution .
Q. How can computational methods predict the bioactivity of this compound against specific enzymatic targets?
- In Silico Strategies :
- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). The phenoxymethyl group may occupy hydrophobic pockets, while the tetrazole ring forms hydrogen bonds with catalytic residues .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with observed antimicrobial activity in related tetrazoles .
Q. What crystallographic data are available for this compound, and how does its solid-state structure influence reactivity?
- Crystallography :
- Unit Cell Parameters : For analogous tetrazoles, monoclinic systems (e.g., space group P2/c) with π-π stacking between aromatic rings are reported .
- Hydrogen Bonding : Tetrazole N-H groups form intermolecular bonds with oxygen atoms in adjacent molecules, enhancing thermal stability .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Data Discrepancies :
- Catalyst Variability : Yields range from 60–85% depending on catalyst type (e.g., nano-TiCl·SiO vs. CuI) .
- Resolution : Systematic screening of catalysts (e.g., Pd/C vs. Cu) under identical conditions is recommended. Recent studies show CuI improves yields by 15% in trifluoromethyl-containing tetrazoles .
Hypothesis-Driven Research Questions
Q. Could this compound act as a bioisostere for carboxylic acids in drug design, and what evidence supports this?
- Bioisosteric Potential :
- pK Similarity : The tetrazole ring (pK ~4.9) mimics carboxylic acids (pK ~2.5–4.5), enabling similar ionic interactions at physiological pH .
- Case Study : Replacement of a carboxyl group with tetrazole in angiotensin II receptor blockers improved metabolic stability in vitro .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- ADME Profile :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
